molecular formula C17H12N2O2S B12346339 5-(3-Methylphenyl)-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one

5-(3-Methylphenyl)-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one

Cat. No.: B12346339
M. Wt: 308.4 g/mol
InChI Key: GAQFXQUDLSWXHB-UHFFFAOYSA-N
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Description

5-(3-Methylphenyl)-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylphenyl)-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one typically involves a multi-step process. One common method includes the use of a Friedel-Crafts polymerization reaction between 2,4,6-trichloro-1,3,5-triazine and derivatives of triphenylamine . The reaction conditions often require a catalyst, such as aluminum chloride, and are conducted under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylphenyl)-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

5-(3-Methylphenyl)-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Methylphenyl)-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Methylphenyl)-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one is unique due to its specific tricyclic structure and the presence of both sulfur and oxygen atoms within the ring system

Properties

Molecular Formula

C17H12N2O2S

Molecular Weight

308.4 g/mol

IUPAC Name

3-(3-methylphenyl)-2-sulfanylidene-4aH-[1]benzofuro[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C17H12N2O2S/c1-10-5-4-6-11(9-10)19-16(20)15-14(18-17(19)22)12-7-2-3-8-13(12)21-15/h2-9,15H,1H3

InChI Key

GAQFXQUDLSWXHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3C(=NC2=S)C4=CC=CC=C4O3

Origin of Product

United States

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